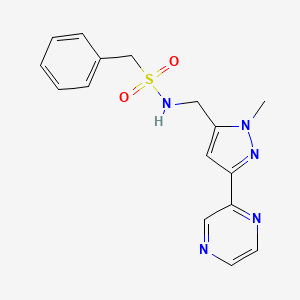

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide

Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrazine-pyrazole hybrid scaffold. This compound is structurally characterized by a sulfonamide group (-SO₂NH₂) linked to a phenylmethyl moiety, with a pyrazin-2-yl-substituted pyrazole core.

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-21-14(9-15(20-21)16-11-17-7-8-18-16)10-19-24(22,23)12-13-5-3-2-4-6-13/h2-9,11,19H,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAMTTQRGNNAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pyrazine-pyrazole core and phenylmethanesulfonamide group. Comparisons with related compounds highlight key differences in substituents and biological/physical properties:

*Calculated based on standard atomic weights.

Hydrogen Bonding and Crystallographic Behavior

The sulfonamide group in the target compound enables strong hydrogen-bonding interactions, critical for crystal packing and target binding. Bernstein et al. () emphasize that sulfonamides often form robust N-H···O and O···H-N networks, which stabilize crystal lattices and mimic biological interactions.

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article will delve into the biological activity of this compound, exploring its mechanisms of action, synthesis methods, and relevant case studies.

Molecular Characteristics

The molecular formula for this compound is C15H16N6O2S, with a molecular weight of approximately 366.39 g/mol. The structure features a pyrazole ring, which is critical for its biological activity.

Research indicates that compounds with similar structures to this compound may interact with various biological targets. These interactions could involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, particularly those related to cancer and inflammation.

- Signal Transduction Modulation : It may alter cellular signaling pathways, affecting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A notable study demonstrated that pyrazole derivatives exhibited significant antiproliferative effects against breast and colon cancer cells, suggesting that this compound could be a candidate for further investigation in oncology .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain pyrazole compounds possess broad-spectrum antibacterial and antifungal activities. For example, derivatives similar to this compound have been tested against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating effective inhibition .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including compounds structurally related to this compound. The results indicated that these compounds inhibited cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Properties

Another research article focused on the synthesis and evaluation of pyrazole derivatives revealed that several compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as lead candidates for developing new antibiotics.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Pyrazole Ring : The initial step involves synthesizing the pyrazole ring through condensation reactions.

- Amide Bond Formation : The final step includes coupling the pyrazole derivative with phenylmethanesulfonamide to form the target compound.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Pyrazine derivative |

| 2 | Amide Bond Formation | Phenylmethanesulfonamide |

Q & A

Q. What are the key structural features of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide, and how do they influence its chemical reactivity?

Answer: The compound features:

- A pyrazole core substituted with a methyl group (1-position) and a pyrazine ring (3-position).

- A phenylmethanesulfonamide group linked via a methylene bridge to the pyrazole.

Q. Structural Implications :

- The pyrazine moiety introduces electron-deficient aromaticity, enhancing interactions with biological targets via π-stacking or hydrogen bonding .

- The sulfonamide group provides hydrogen-bond acceptor/donor capabilities, critical for enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .

- Methyl substitution on the pyrazole improves metabolic stability by reducing oxidative degradation .

Methodological Note :

Characterization requires NMR (¹H/¹³C) to confirm regiochemistry, FTIR for sulfonamide S=O stretching (~1350 cm⁻¹), and mass spectrometry (ESI-MS) to verify molecular weight (294.318 g/mol) .

Q. What synthetic strategies are reported for this compound, and how can reaction conditions be optimized?

Answer: While explicit synthetic routes for this compound are not detailed in the evidence, analogous protocols for pyrazole-sulfonamide hybrids suggest:

- Step 1 : Synthesis of the pyrazole-pyrazine core via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for pyrazine attachment) .

- Step 2 : Sulfonamide coupling using chloromethyl intermediates and sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Optimization Parameters :

- Temperature : 80–100°C for cyclocondensation; room temperature for sulfonamide formation.

- Catalysts : Pd(PPh₃)₄ for cross-coupling; zeolites or pyridine for acid scavenging .

- Yield Improvement : Use excess sulfonyl chloride (1.2 eq) and monitor progress via TLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Answer: SAR Design Framework :

Core Modifications :

- Replace pyrazine with pyridine or triazine to assess electronic effects on target binding .

- Vary methyl group positions on the pyrazole to study steric influences .

Sulfonamide Tail Modifications :

Q. Experimental Workflow :

- In vitro Assays : Enzymatic inhibition (e.g., kinase panels) with IC₅₀ determination.

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with targets like EGFR or VEGFR2 .

- Data Validation : Cross-check activity trends with analogs (e.g., pyridine-containing derivatives in ) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer: Common Contradictions :

- Discrepancies in IC₅₀ values for kinase inhibition due to assay conditions (e.g., ATP concentration variations).

- Divergent solubility profiles affecting cellular uptake in different media.

Q. Resolution Strategies :

Standardize Assays : Use consistent ATP concentrations (e.g., 1 mM) and cell lines (e.g., HEK293 for kinase studies).

Solubility Enhancement : Test co-solvents (DMSO ≤0.1%) or formulate as nanoparticles .

Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.